4-Bromoquinazolin-2-amine

Suzuki-Miyaura Cross-Coupling Palladium Catalysis

Efficient diversification of the 2-aminoquinazoline scaffold requires precise halogen reactivity. The C4-bromo group in this intermediate offers optimal oxidative addition kinetics for Suzuki-Miyaura and Buchwald-Hartwig couplings. - **50-100×** reactivity advantage over C4-chloro analogs (lower Pd loading, 1-2 mol%) - Unprotected C2-amino handle preserved for subsequent acylation or reductive amination - Enables parallel synthesis of kinase inhibitor libraries (EGFR, LRRK2) with 45-65% yields at C4 step - Reliable multi-gram batch reproducibility for SAR campaigns

Molecular Formula C8H6BrN3
Molecular Weight 224.06 g/mol
CAS No. 1264037-59-3
Cat. No. B12436094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromoquinazolin-2-amine
CAS1264037-59-3
Molecular FormulaC8H6BrN3
Molecular Weight224.06 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC(=N2)N)Br
InChIInChI=1S/C8H6BrN3/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H,(H2,10,11,12)
InChIKeyDJHAQYDHLGQCNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromoquinazolin-2-amine: A Versatile 2-Aminoquinazoline Scaffold


4-Bromoquinazolin-2-amine (CAS 1264037-59-3) is a heterocyclic building block featuring a bromine atom at the C4 position and a primary amino group at the C2 position of the quinazoline ring system [1]. This substitution pattern establishes the compound as a versatile intermediate for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling rapid diversification at the C4 position while preserving the C2-amino handle for subsequent functionalization [2]. The 2-aminoquinazoline core is a privileged scaffold in kinase inhibitor design, with numerous FDA-approved agents and clinical candidates incorporating this motif [3].

Palladium-catalyzed cross-coupling competent (Suzuki-Miyaura, Buchwald-Hartwig)
C4-bromo enables rapid diversification while preserving C2-NH2 handle
Reported privileged 2-aminoquinazoline scaffold for kinase inhibitor design

4-Bromoquinazolin-2-amine: Critical Distinctions from Other Halogenated Quinazolines


Halogenated 2-aminoquinazolines exhibit divergent reactivity profiles governed by both halogen identity and substitution position, rendering simple replacement with a 'generic' bromoquinazoline chemically unsound. The C4-bromo substituent in 4-bromoquinazolin-2-amine displays distinct oxidative addition kinetics with palladium catalysts compared to C6-bromo or C4-chloro analogs, directly impacting cross-coupling efficiency and regioselectivity [1]. Furthermore, the presence of an unprotected C2-amino group—a feature absent in many quinazoline halides—introduces a competing coordination site that can deactivate palladium catalysts unless reaction conditions are carefully optimized [2]. These position-specific and halogen-specific reactivity differences translate to variable yields, purification challenges, and ultimately, synthetic route feasibility.

1
C4-Br vs C6-Br: regioselectivity and coupling efficiency may shift significantly; lower-temperature advantage not replicated by C6 isomers.
2
C4-Br vs C4-Cl: oxidative addition kinetics differ by ~50-100×; generic substitution with C4-Cl may compromise conversion and require harsher conditions.
3
Unprotected C2-NH2 can coordinate palladium; conditions must be optimized to avoid catalyst deactivation not present in C2-protected or C2-H analogs.

4-Bromoquinazolin-2-amine: Head-to-Head Performance Comparisons


C4-Bromo vs. C4-Chloro: Oxidative Addition Kinetics

In palladium-catalyzed cross-coupling reactions, the C4-bromo substituent of 4-bromoquinazolin-2-amine undergoes oxidative addition approximately 50-100× faster than the corresponding C4-chloro derivative under comparable conditions [1]. This kinetic advantage translates to higher conversion rates and reduced catalyst loading requirements, as documented in a review of halogenated quinazoline reactivity [1]. The C4-bromo group exhibits a bond dissociation energy (C-Br) of approximately 67 kcal/mol compared to 81 kcal/mol for C-Cl, facilitating more efficient oxidative addition with Pd(0) catalysts [1].

C4-Br vs C4-Cl Kinetics
Class-level
50–100× faster oxidative addition
Supports milder Pd-catalyzed cross-coupling
BDE context: C-Br ~67 vs C-Cl ~81 kcal/mol
Suzuki-Miyaura Cross-Coupling Palladium Catalysis

C4 vs. C6 Bromo Regioisomers: Suzuki-Miyaura Reactivity

The C4-bromo position in 4-bromoquinazolin-2-amine is significantly more reactive toward Suzuki-Miyaura coupling than the C6-bromo position in 6-bromoquinazolin-2-amine. This differential reactivity arises from the electronic environment of the quinazoline ring, where C4 is adjacent to the electron-withdrawing N3 atom, increasing electrophilicity at that position [1]. In a study of 6-bromoquinazoline derivatives, Suzuki-Miyaura coupling at the C6 position required elevated temperatures (80-100°C) and extended reaction times (12-24 h) to achieve comparable conversion, whereas analogous C4-bromo substrates typically react at 60-80°C within 4-8 h [1].

C4 vs C6 Regioisomer Reactivity
Cross-study context
Temp ~20°C lower; time 50–67% less
Faster, lower-temperature Suzuki-Miyaura coupling
Pd(PPh3)4, aq Na2CO3/dioxane
Suzuki-Miyaura Regioselectivity Quinazoline

Unprotected C2-Amino Group: Catalyst Coordination Challenges

Unlike many halogenated quinazolines that lack a free amino group, 4-bromoquinazolin-2-amine possesses an unprotected C2-NH2 moiety that can coordinate to palladium catalysts, potentially reducing catalytic activity. A dedicated study on Suzuki-Miyaura coupling of quinazolines with unprotected NH2 groups demonstrated that optimized reaction conditions (Pd(PPh3)4 5 mol%, Na2CO3 2.0 eq, dioxane/H2O 3:1, 80°C, 8 h) achieved 78-92% isolated yields for C4-aryl derivatives, whereas non-optimized conditions resulted in yields below 40% due to catalyst poisoning [1]. In contrast, quinazolines with protected C2-amino groups or lacking the amino functionality exhibited broader catalyst compatibility and higher baseline yields (typically >85%) under standard conditions [2].

C2-NH2 Catalyst Challenge
Head-to-head
Yield: 78–92% (optimized) vs
C2-protected analogs: >85% under standard conditions
Requires condition-specific optimization for reliable cross-coupling
Optimized: Pd(PPh3)4 5 mol%, Na2CO3 2 eq, dioxane/H2O, 80°C
C4-Br vs C4-I Stability
Class-level
50–100× reactivity vs Cl; RT-stable >12 months
Reported reactivity-stability balance for synthesis
Iodo analogs: light-sensitive, variable shelf life
Catalyst Deactivation Unprotected Amino Suzuki-Miyaura

C4-Bromo vs. C4-Iodo: Reactivity and Stability Balance

While 4-iodoquinazolin-2-amine would exhibit even faster oxidative addition kinetics than the 4-bromo analog (C-I bond dissociation energy ~53 kcal/mol vs. C-Br ~67 kcal/mol), iodinated quinazolines suffer from significantly reduced bench stability and are prone to light-induced dehalogenation [1]. 4-Bromoquinazolin-2-amine offers an optimal balance: sufficient reactivity for efficient cross-coupling while maintaining acceptable stability for long-term storage at ambient temperature. A review of halogenated quinazoline cross-coupling notes that bromo derivatives achieve >90% conversion in Suzuki-Miyaura reactions under mild conditions, whereas iodo analogs, despite faster kinetics, often require specialized handling and show batch-to-batch variability due to partial decomposition [1].

C4-Br vs C4-I Stability
Class-level
50–100× reactivity vs Cl; RT-stable >12 months
Reported reactivity-stability balance for synthesis
Iodo analogs: light-sensitive, variable shelf life
Cross-Coupling Halogen Reactivity Stability

4-Bromoquinazolin-2-amine: Key Applications in Drug Discovery


Kinase Inhibitor Library Synthesis via Suzuki-Miyaura Diversification

4-Bromoquinazolin-2-amine serves as a privileged starting material for the parallel synthesis of 4-aryl-2-aminoquinazoline libraries targeting the ATP-binding pocket of kinases. The C4-bromo group undergoes efficient Suzuki-Miyaura coupling with diverse aryl and heteroaryl boronic acids, enabling rapid exploration of the hydrophobic back pocket of kinase active sites [1]. The 50-100× reactivity advantage of C4-Br over C4-Cl (documented in Evidence Item 1) permits the use of lower catalyst loadings (1-2 mol% Pd) in library production, reducing palladium contamination and simplifying purification. The unprotected C2-amino group can be subsequently elaborated via reductive amination, acylation, or Buchwald-Hartwig coupling to optimize selectivity and pharmacokinetic properties [1].

LRRK2 Inhibitor Synthesis for Parkinson's Disease

Recent patent literature identifies 2-aminoquinazolines as privileged scaffolds for LRRK2 inhibition, a validated target for Parkinson's disease [1]. 4-Bromoquinazolin-2-amine provides direct access to the core structure of these inhibitors. The C4-bromo group can be replaced with various N-heteroaryl substituents via Suzuki-Miyaura or Buchwald-Hartwig coupling to access the structural diversity exemplified in WO 2022/051337 A1 [1]. The faster cross-coupling kinetics at C4 (documented in Evidence Item 2) enable more efficient synthesis of these complex inhibitors, with typical overall yields of 45-65% for the C4-functionalization step using optimized conditions [2].

EGFR Tyrosine Kinase Inhibitor Fragment Elaboration

The 4-anilinoquinazoline scaffold is a cornerstone of EGFR inhibitor design, exemplified by gefitinib and erlotinib. 4-Bromoquinazolin-2-amine allows modular construction of these pharmacophores via sequential functionalization: C4-bromo substitution with substituted anilines (via Buchwald-Hartwig amination or SNAr), followed by C2-amino elaboration to introduce solubilizing groups [1]. The optimal balance of reactivity and stability of the C4-bromo group (documented in Evidence Item 4) ensures reproducible yields across multi-gram batches, a critical factor in lead optimization campaigns where SAR trends must be reliably interpreted [1].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
C4-Br cross-coupling reactivity
Optimize Suzuki-Miyaura conditions for diversification
LRRK2 inhibitor synthesis
Regioselective C4 functionalization
Verify C4 vs C6 coupling selectivity
EGFR inhibitor fragment elaboration
C2-NH2 orthogonal handle
Validate catalyst compatibility and sequential yields
Quote Request

Request a Quote for 4-Bromoquinazolin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.